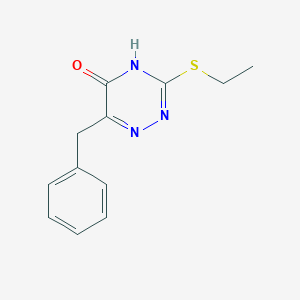![molecular formula C18H22N4O2 B6055696 N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)
N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide, commonly known as BAMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAMG belongs to the class of acylated pyridine-glycinamides and has been found to exhibit promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of BAMG is not fully understood, but it is believed to act through multiple pathways. BAMG has been found to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It also acts as an antioxidant and reduces oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
BAMG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in cancer cell proliferation. BAMG has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BAMG in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis. It also exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of using BAMG is its limited availability and high cost of synthesis.
Orientations Futures
There are several future directions for the study of BAMG. One of the areas of interest is the development of more efficient synthesis methods to increase its availability and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of BAMG and its potential therapeutic applications in various diseases. The use of BAMG in combination with other drugs or therapies is also an area of interest for future research. Finally, clinical trials are needed to evaluate the safety and efficacy of BAMG in humans.
Conclusion:
In conclusion, BAMG is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. The development of more efficient synthesis methods and further studies are needed to fully understand the mechanism of action and potential therapeutic applications of BAMG.
Méthodes De Synthèse
BAMG can be synthesized through a multi-step process, involving the reaction of 2-aminomethylpyridine with benzyl chloride followed by N-acetylation and subsequent reaction with glycine. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
BAMG has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, BAMG has shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BAMG has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-acetamido-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(23)20-12-17(24)21-11-16-9-6-10-19-18(16)22(2)13-15-7-4-3-5-8-15/h3-10H,11-13H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYWOJCGCOFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
![1-benzyl-N-[1-(3,4-dimethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6055684.png)
![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)